N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c24-17-7-4-8-18(11-17)29-22-19(13-26-29)21(16-9-10-16)27-28(23(22)31)14-20(30)25-12-15-5-2-1-3-6-15/h1-8,11,13,16H,9-10,12,14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCQDIQGHBNAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a complex heterocyclic structure that includes a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the cyclopropyl group and the chlorophenyl moiety enhances its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
1. Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit potent anticancer activities. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown significant inhibition of cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells. In vitro studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of CDKs : By targeting CDKs, the compound may prevent cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antibacterial Mechanisms : Potential disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyridazine family:
Scientific Research Applications
N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on available literature.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C23H20ClN5O
- Molecular Weight : 433.9 g/mol
Structure
The structure of this compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the benzyl and chlorophenyl groups enhances its potential for interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that pyrazolo[3,4-d]pyridazine derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways. For instance:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of halogenated phenyl groups is known to enhance the antimicrobial efficacy against a range of bacterial strains.
Enzyme Inhibition
Some derivatives have been identified as inhibitors of specific enzymes involved in cancer progression and inflammation. For example, they may target kinases or other signaling molecules critical for tumor growth .
Potential Uses
Given its chemical structure and biological activity, this compound could be explored for:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Antimicrobial Agents : For treating infections resistant to conventional antibiotics.
- Anti-inflammatory Drugs : Targeting pathways involved in chronic inflammation.
Case Studies
Several studies have documented the synthesis and evaluation of pyrazolo[3,4-d]pyridazine derivatives:
- Study on Anticancer Activity : A study published in MDPI highlighted the synthesis of various pyrazolo derivatives and their evaluation against multiple cancer cell lines .
- Antimicrobial Evaluation : Research conducted on similar compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Studies : Investigations into kinase inhibition have shown promising results regarding the modulation of signaling pathways relevant to cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyrazolo[3,4-b]pyridine Derivatives: A structurally related compound, 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridine, shares the pyrazolo-pyridine core but lacks the pyridazinone oxygen. Additionally, the 4-chlorophenyl group in this derivative (vs. 3-chlorophenyl in the target compound) may shift steric interactions in receptor binding .
- Pyrazolo[3,4-d]pyridazinone Derivatives: A direct analog with a 4-methyl group instead of cyclopropyl (e.g., 3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one) demonstrates how alkyl substituents affect reactivity. The cyclopropyl group in the target compound introduces greater ring strain, which may enhance metabolic stability compared to linear alkyl groups .
Acetamide Side Chain Modifications
- N-Benzyl-2-cyano-acetamide (3d): This compound (synthesized in ethanol with piperidine) replaces the pyrazolo-pyridazinone core with a simpler cyano-acetamide structure. The absence of the heterocyclic core limits its bioactivity profile, but the benzyl group aligns with the target compound’s design for improved membrane permeability .
- However, the benzyl group’s smaller size may reduce off-target interactions .
Substitution Patterns
Pharmacological Implications
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
